cis-2-decenoic acid,CDA

Catalog No.
S515893
CAS No.
3913-85-7
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-2-decenoic acid,CDA

CAS Number

3913-85-7

Product Name

cis-2-decenoic acid,CDA

IUPAC Name

(E)-dec-2-enoic acid

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8+

InChI Key

WXBXVVIUZANZAU-CMDGGOBGSA-N

SMILES

CCCCCCCC=CC(=O)O

Solubility

Soluble in oils
Soluble (in ethanol)
insoluble in water, soluble in alcohol and fixed oils

Synonyms

2-decenoic acid, 2-decenoic acid, (E)-isomer, cis-2-decenoic acid

Canonical SMILES

CCCCCCCC=CC(=O)O

Isomeric SMILES

CCCCCCC/C=C/C(=O)O

Description

The exact mass of the compound cis-2-decenoic acid,CDA is 170.1307 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62120. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Supplementary Records. It belongs to the ontological category of 2-decenoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Disrupting Biofilms

Biofilms are communities of microorganisms that adhere to surfaces and can become resistant to traditional antibiotics. CDA, produced by the bacterium Pseudomonas aeruginosa, acts as a signaling molecule that disrupts established biofilms of various microorganisms []. Studies have shown that CDA can induce the dispersion of biofilms formed by Staphylococcus aureus, Bacillus cereus, Salmonella enterica, E. coli, and even Candida albicans []. This suggests CDA might play a role in inter-species and inter-kingdom communication, influencing the behavior of other microorganisms [].

Enhancing Antibiotic Efficacy

Research indicates that CDA can work synergistically with antibiotics to eradicate biofilms. Studies have shown that combining CDA treatment with antibiotics significantly reduces biofilm biomass compared to using antibiotics alone []. This suggests that CDA could be a valuable tool for developing new strategies to combat biofilm-associated infections in clinical and industrial settings [].

Cis-2-decenoic acid is an unsaturated fatty acid characterized by its unique structure, which includes a double bond between the second and third carbon atoms. This compound is primarily produced by the bacterium Pseudomonas aeruginosa and is found in a colorless oil form. Its chemical formula is C₁₀H₁₈O₂, and it is known for its role as a signaling molecule in microbial communication and biofilm formation. Cis-2-decenoic acid has garnered attention for its potential applications in medical and industrial settings due to its antimicrobial properties and ability to disrupt biofilms, which are often resistant to conventional treatments .

CDA's mechanism of action in disrupting biofilms is still under investigation. One hypothesis suggests that CDA disrupts the quorum sensing system, a cell-to-cell communication pathway crucial for biofilm formation and maintenance in many bacteria [, ]. By interfering with this communication, CDA may prevent bacteria from adhering to surfaces and forming a biofilm structure.

Typical of unsaturated fatty acids, including:

  • Hydrogenation: The addition of hydrogen across the double bond can convert cis-2-decenoic acid into a saturated fatty acid.
  • Esterification: Reacting with alcohols can form esters, which are important in the production of biodiesel and other bio-based materials.
  • Oxidation: This compound can be oxidized to form various products, including aldehydes and carboxylic acids, depending on the conditions used.

Additionally, it can participate in reactions typical of fatty acids, such as forming amides or undergoing transesterification .

Cis-2-decenoic acid exhibits significant biological activity, particularly in its role as a signaling molecule. It has been shown to:

  • Induce Biofilm Dispersion: This compound promotes the dispersion of established biofilms formed by various bacteria, including Staphylococcus aureus and Escherichia coli. This property is crucial for enhancing the efficacy of antibiotics against biofilm-associated infections .
  • Awaken Persister Cells: It has the ability to revert dormant persister cells back to a metabolically active state without increasing cell numbers. This awakening enhances the effectiveness of antimicrobial agents against these resilient cells .
  • Exhibit Antimicrobial Properties: Cis-2-decenoic acid has been shown to inhibit the growth of several human pathogens while having low cytotoxic effects on human cells at nanomolar concentrations .

Cis-2-decenoic acid can be synthesized through several methods:

  • Natural Production: The primary source is the bacterium Pseudomonas aeruginosa, which secretes this fatty acid as part of its metabolic processes.
  • Chemical Synthesis: One synthetic route involves starting with 1-iodonon-1-ene, followed by lithium halogen exchange and carbonation to yield cis-2-decenoic acid .
  • Biotechnological Approaches: Utilizing genetically modified microorganisms or fermentation processes can also produce cis-2-decenoic acid at scale.

: Its ability to disrupt biofilms makes it a candidate for treating chronic infections associated with biofilm formation. It may enhance the effectiveness of antibiotics when used in combination therapies .
  • Food Industry: Due to its antimicrobial properties, it could be employed in food preservation to prevent spoilage caused by bacterial biofilms.
  • Industrial Cleaning: Its effectiveness in biofilm disruption makes it useful in cleaning applications where microbial contamination is a concern .
  • Research has demonstrated that cis-2-decenoic acid interacts synergistically with various antimicrobial agents. For instance:

    • Combination with Antibiotics: Studies have shown that when combined with antibiotics like daptomycin or vancomycin, cis-2-decenoic acid significantly reduces biofilm biomass by approximately 80% .
    • Disinfectant Enhancement: The compound may enhance the activity of common disinfectants, making it valuable for improving sanitation protocols in healthcare and food processing environments .

    Several compounds share structural or functional similarities with cis-2-decenoic acid. Here are some notable examples:

    Compound NameStructure TypeUnique Features
    2-Decenoic AcidUnsaturated Fatty AcidLacks the specific signaling properties of cis-2-decenoic acid.
    Caprylic AcidSaturated Fatty AcidExhibits antimicrobial properties but does not induce biofilm dispersion.
    Oleic AcidUnsaturated Fatty AcidCommonly found in olive oil; does not have the same signaling role as cis-2-decenoic acid.
    Palmitoleic AcidUnsaturated Fatty AcidSimilar structure but different biological activities; primarily anti-inflammatory properties.

    Cis-2-decenoic acid stands out due to its unique ability to function as a signaling molecule that influences microbial behavior, particularly in disrupting established biofilms, which is not commonly observed in many other fatty acids .

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Physical Description

    Solid
    Colourless liquid; Peach-orange, slightly waxy aroma
    colourless liquid with a bitter odou

    XLogP3

    3.8

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    1

    Exact Mass

    170.130679813 g/mol

    Monoisotopic Mass

    170.130679813 g/mol

    Boiling Point

    161.00 to 162.00 °C. @ 15.00 mm Hg

    Heavy Atom Count

    12

    Density

    0.923-0.933
    0.916-0.945

    Appearance

    Solid powder

    Melting Point

    12.00 °C. @ 760.00 mm Hg

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    332T8TH7B1

    GHS Hazard Statements

    Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pharmacology

    Decenoic Acid is a monounsaturated medium-chain fatty acid with a 10-carbon backbone. Decenoic acid is found rarely in nature.

    Pictograms

    Irritant

    Corrosive;Irritant

    Other CAS

    26446-27-5
    72881-27-7
    334-49-6
    3913-85-7

    Wikipedia

    Cis-2-decenoic acid

    Use Classification

    Food additives -> Flavoring Agents
    Fragrance Ingredients
    Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
    Flavoring Agents -> JECFA Flavorings Index

    General Manufacturing Information

    Decenoic acid: ACTIVE

    Dates

    Modify: 2024-04-14
    1: Šedivá M, Laho M, Kohútová L, Mojžišová A, Majtán J, Klaudiny J. 10-HDA, A Major Fatty Acid of Royal Jelly, Exhibits pH Dependent Growth-Inhibitory Activity Against Different Strains of Paenibacillus larvae. Molecules. 2018 Dec 7;23(12). pii: E3236. doi: 10.3390/molecules23123236. PubMed PMID: 30544571.
    2: Miyata Y, Sakai H. Anti-Cancer and Protective Effects of Royal Jelly for Therapy-Induced Toxicities in Malignancies. Int J Mol Sci. 2018 Oct 21;19(10). pii: E3270. doi: 10.3390/ijms19103270. Review. PubMed PMID: 30347885; PubMed Central PMCID: PMC6214034.
    3: Kamiya T, Watanabe M, Hara H, Mitsugi Y, Yamaguchi E, Itoh A, Adachi T. Induction of Human-Lung-Cancer-A549-Cell Apoptosis by 4-Hydroperoxy-2-decenoic Acid Ethyl Ester through Intracellular ROS Accumulation and the Induction of Proapoptotic CHOP Expression. J Agric Food Chem. 2018 Oct 17;66(41):10741-10747. doi: 10.1021/acs.jafc.8b04424. Epub 2018 Oct 8. PubMed PMID: 30296076.
    4: Pattamayutanon P, Peng CC, Sinpoo C, Chantawannakul P. Effects of Pollen Feeding on Quality of Royal Jelly. J Econ Entomol. 2018 Dec 14;111(6):2974-2978. doi: 10.1093/jee/toy251. PubMed PMID: 30184093.
    5: Galang KC, Croft JR, Thompson GJ, Percival-Smith A. Analysis of the Drosophila melanogaster anti-ovarian response to honey bee queen mandibular pheromone. Insect Mol Biol. 2018 Aug 29. doi: 10.1111/imb.12531. [Epub ahead of print] PubMed PMID: 30159981.
    6: Almeer RS, Alarifi S, Alkahtani S, Ibrahim SR, Ali D, Moneim A. The potential hepatoprotective effect of royal jelly against cadmium chloride-induced hepatotoxicity in mice is mediated by suppression of oxidative stress and upregulation of Nrf2 expression. Biomed Pharmacother. 2018 Oct;106:1490-1498. doi: 10.1016/j.biopha.2018.07.089. Epub 2018 Jul 24. PubMed PMID: 30119224.
    7: Wang M, Fang K, Hong SMC, Kim I, Jang IS, Hong SH. Medium chain unsaturated fatty acid ethyl esters inhibit persister formation of Escherichia coli via antitoxin HipB. Appl Microbiol Biotechnol. 2018 Oct;102(19):8511-8524. doi: 10.1007/s00253-018-9271-3. Epub 2018 Aug 7. PubMed PMID: 30088019.
    8: Liu L, Li T, Peng CT, Sun CZ, Li CC, Xiao QJ, He LH, Wang NY, Song YJ, Zhu YB, Li H, Kang M, Tang H, Xiong X, Bao R. Structural characterization of a Δ(3), Δ(2)-enoyl-CoA isomerase from Pseudomonas aeruginosa: implications for its involvement in unsaturated fatty acid metabolism. J Biomol Struct Dyn. 2018 Nov 17:1-8. doi: 10.1080/07391102.2018.1495102. [Epub ahead of print] PubMed PMID: 30052139.
    9: Yang YC, Chou WM, Widowati DA, Lin IP, Peng CC. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells. BMC Complement Altern Med. 2018 Jul 3;18(1):202. doi: 10.1186/s12906-018-2267-9. PubMed PMID: 29970062; PubMed Central PMCID: PMC6029378.
    10: Kalita S, Kandimalla R, Bhowal AC, Kotoky J, Kundu S. Functionalization of β-lactam antibiotic on lysozyme capped gold nanoclusters retrogress MRSA and its persisters following awakening. Sci Rep. 2018 Apr 10;8(1):5778. doi: 10.1038/s41598-018-22736-5. PubMed PMID: 29636496; PubMed Central PMCID: PMC5893536.
    11: Liu L, Li T, Cheng XJ, Peng CT, Li CC, He LH, Ju SM, Wang NY, Ye TH, Lian M, Xiao QJ, Song YJ, Zhu YB, Yu LT, Wang ZL, Bao R. Structural and functional studies on Pseudomonas aeruginosa DspI: implications for its role in DSF biosynthesis. Sci Rep. 2018 Mar 2;8(1):3928. doi: 10.1038/s41598-018-22300-1. Erratum in: Sci Rep. 2018 Aug 17;8(1):12632. PubMed PMID: 29500457; PubMed Central PMCID: PMC5834635.
    12: Li F, Su Q, Zhou Z, Liao X, Zou J, Yuan B, Sun W. Anaerobic biodegradation of 8:2 fluorotelomer alcohol in anaerobic activated sludge: Metabolic products and pathways. Chemosphere. 2018 Jun;200:124-132. doi: 10.1016/j.chemosphere.2018.02.065. Epub 2018 Feb 10. PubMed PMID: 29476957.
    13: Weiser MJ, Grimshaw V, Wynalda KM, Mohajeri MH, Butt CM. Long-Term Administration of Queen Bee Acid (QBA) to Rodents Reduces Anxiety-Like Behavior, Promotes Neuronal Health and Improves Body Composition. Nutrients. 2017 Dec 23;10(1). pii: E13. doi: 10.3390/nu10010013. PubMed PMID: 29295499; PubMed Central PMCID: PMC5793241.
    14: Tu X, Sun F, Wu S, Liu W, Gao Z, Huang S, Chen W. Comparison of salting-out and sugaring-out liquid-liquid extraction methods for the partition of 10-hydroxy-2-decenoic acid in royal jelly and their co-extracted protein content. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Jan 15;1073:90-95. doi: 10.1016/j.jchromb.2017.12.020. Epub 2017 Dec 12. PubMed PMID: 29247927.
    15: Luepongpattana S, Thaniyavarn J, Morikawa M. Production of massoia lactone by Aureobasidium pullulans YTP6-14 isolated from the Gulf of Thailand and its fragrant biosurfactant properties. J Appl Microbiol. 2017 Dec;123(6):1488-1497. doi: 10.1111/jam.13598. Epub 2017 Nov 7. PubMed PMID: 28972680.
    16: Takamatsu D, Osawa A, Nakamura K, Yoshiyama M, Okura M. High-level resistance of Melissococcus plutonius clonal complex 3 strains to antimicrobial activity of royal jelly. Environ Microbiol Rep. 2017 Oct;9(5):562-570. doi: 10.1111/1758-2229.12590. Epub 2017 Oct 1. PubMed PMID: 28892305.
    17: Inoue Y, Hara H, Mitsugi Y, Yamaguchi E, Kamiya T, Itoh A, Adachi T. 4-Hydroperoxy-2-decenoic acid ethyl ester protects against 6-hydroxydopamine-induced cell death via activation of Nrf2-ARE and eIF2α-ATF4 pathways. Neurochem Int. 2018 Jan;112:288-296. doi: 10.1016/j.neuint.2017.08.011. Epub 2017 Aug 16. PubMed PMID: 28823537.
    18: Peng CC, Sun HT, Lin IP, Kuo PC, Li JC. The functional property of royal jelly 10-hydroxy-2-decenoic acid as a melanogenesis inhibitor. BMC Complement Altern Med. 2017 Aug 9;17(1):392. doi: 10.1186/s12906-017-1888-8. PubMed PMID: 28793915; PubMed Central PMCID: PMC5550932.
    19: Watadani R, Kotoh J, Sasaki D, Someya A, Matsumoto K, Maeda A. 10-Hydroxy-2-decenoic acid, a natural product, improves hyperglycemia and insulin resistance in obese/diabetic KK-Ay mice, but does not prevent obesity. J Vet Med Sci. 2017 Sep 29;79(9):1596-1602. doi: 10.1292/jvms.17-0348. Epub 2017 Jul 22. PubMed PMID: 28740028; PubMed Central PMCID: PMC5627335.
    20: Cornara L, Biagi M, Xiao J, Burlando B. Therapeutic Properties of Bioactive Compounds from Different Honeybee Products. Front Pharmacol. 2017 Jun 28;8:412. doi: 10.3389/fphar.2017.00412. eCollection 2017. Review. PubMed PMID: 28701955; PubMed Central PMCID: PMC5487425.

    Explore Compound Types